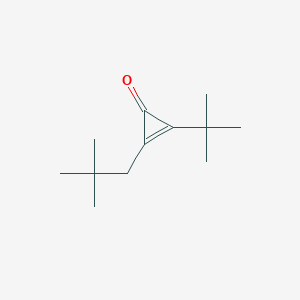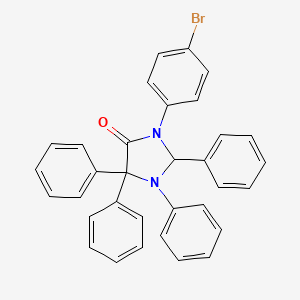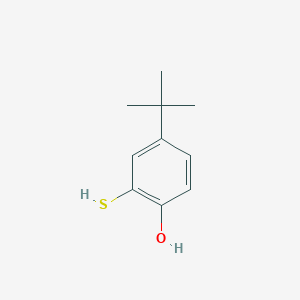
Phenol, 4-(1,1-dimethylethyl)-2-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- is an organic compound with a unique structure that includes a phenol group substituted with a tert-butyl group and a mercapto group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- typically involves the reaction of 4-tert-butylphenol with thiolating agents under controlled conditions. One common method is the reaction of 4-tert-butylphenol with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the mercapto group.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, allowing for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted phenols are produced depending on the reagent used.
Applications De Recherche Scientifique
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized as an antioxidant and stabilizer in polymers and other materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective in antibacterial and antifungal applications.
Comparaison Avec Des Composés Similaires
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl): Similar structure but lacks the mercapto group.
Phenol, 2-(1,1-dimethylethyl): Contains a single tert-butyl group without the mercapto group.
Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl: Contains additional methyl and tert-butyl groups.
The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- lies in its mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
58999-47-6 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
4-tert-butyl-2-sulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 |
Clé InChI |
BUPMNUNSNHTOLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


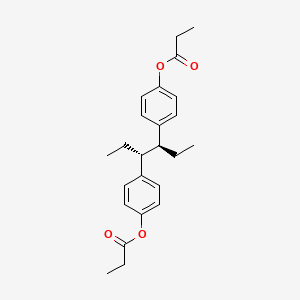
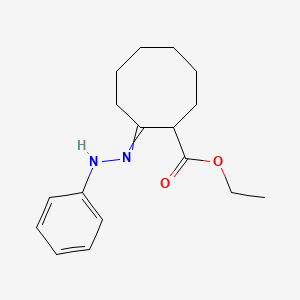

![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)

![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)

